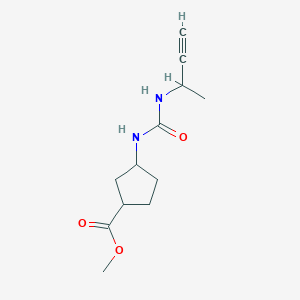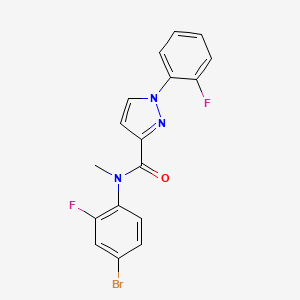![molecular formula C26H27N5O2 B7634669 1-Phenoxy-3-[4-(2-pyridin-3-ylquinazolin-4-yl)piperazin-1-yl]propan-2-ol](/img/structure/B7634669.png)
1-Phenoxy-3-[4-(2-pyridin-3-ylquinazolin-4-yl)piperazin-1-yl]propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Phenoxy-3-[4-(2-pyridin-3-ylquinazolin-4-yl)piperazin-1-yl]propan-2-ol is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a novel beta-adrenergic receptor antagonist that could be used in the treatment of various diseases such as hypertension, heart failure, and asthma.
作用機序
1-Phenoxy-3-[4-(2-pyridin-3-ylquinazolin-4-yl)piperazin-1-yl]propan-2-ol works by blocking the beta-adrenergic receptors in the body. These receptors are responsible for regulating various physiological processes such as heart rate, blood pressure, and bronchodilation. By blocking these receptors, the compound can reduce blood pressure, improve heart function, and relieve asthma symptoms.
Biochemical and physiological effects:
1-Phenoxy-3-[4-(2-pyridin-3-ylquinazolin-4-yl)piperazin-1-yl]propan-2-ol has been shown to have several biochemical and physiological effects. It can reduce blood pressure by blocking the beta-adrenergic receptors in the heart and blood vessels. It can also improve heart function by reducing the workload on the heart and increasing cardiac output. In addition, it can relieve asthma symptoms by relaxing the smooth muscles in the airways.
実験室実験の利点と制限
The advantages of using 1-Phenoxy-3-[4-(2-pyridin-3-ylquinazolin-4-yl)piperazin-1-yl]propan-2-ol in lab experiments include its potency as a beta-adrenergic receptor antagonist, its anti-inflammatory and anti-cancer properties, and its potential therapeutic applications. However, the limitations include its low yield in the synthesis method, its potential toxicity, and the need for further studies to determine its safety and efficacy.
将来の方向性
There are several future directions for the study of 1-Phenoxy-3-[4-(2-pyridin-3-ylquinazolin-4-yl)piperazin-1-yl]propan-2-ol. These include further studies on its potential therapeutic applications, such as in the treatment of hypertension, heart failure, and asthma. In addition, studies could be conducted to determine its safety and efficacy in humans. Further research could also be conducted on its anti-inflammatory and anti-cancer properties, as well as its mechanism of action. Finally, efforts could be made to improve the synthesis method and increase the yield of the compound.
In conclusion, 1-Phenoxy-3-[4-(2-pyridin-3-ylquinazolin-4-yl)piperazin-1-yl]propan-2-ol is a promising chemical compound that has potential therapeutic applications in the treatment of various diseases. Its potency as a beta-adrenergic receptor antagonist, anti-inflammatory and anti-cancer properties, and potential therapeutic applications make it an interesting subject for scientific research. Further studies are needed to determine its safety and efficacy in humans and to improve the synthesis method.
合成法
The synthesis of 1-Phenoxy-3-[4-(2-pyridin-3-ylquinazolin-4-yl)piperazin-1-yl]propan-2-ol involves the reaction of 4-(2-pyridin-3-ylquinazolin-4-yl)piperazine with 1-chloro-2-phenoxypropane in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dichloromethane, and the product is purified using column chromatography. The yield of this synthesis method is around 50%.
科学的研究の応用
1-Phenoxy-3-[4-(2-pyridin-3-ylquinazolin-4-yl)piperazin-1-yl]propan-2-ol has been studied extensively for its potential therapeutic applications. It has been shown to be a potent beta-adrenergic receptor antagonist that could be used in the treatment of various diseases such as hypertension, heart failure, and asthma. It has also been studied for its anti-inflammatory and anti-cancer properties.
特性
IUPAC Name |
1-phenoxy-3-[4-(2-pyridin-3-ylquinazolin-4-yl)piperazin-1-yl]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N5O2/c32-21(19-33-22-8-2-1-3-9-22)18-30-13-15-31(16-14-30)26-23-10-4-5-11-24(23)28-25(29-26)20-7-6-12-27-17-20/h1-12,17,21,32H,13-16,18-19H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOLVCKPDEDEQQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(COC2=CC=CC=C2)O)C3=NC(=NC4=CC=CC=C43)C5=CN=CC=C5 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenoxy-3-[4-(2-pyridin-3-ylquinazolin-4-yl)piperazin-1-yl]propan-2-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-(2-Chlorophenyl)ethyl]-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea](/img/structure/B7634589.png)
![N,N-diethyl-1-[1-(furan-3-carbonyl)piperidine-4-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B7634607.png)
![N-[3-(4,5-dimethyl-1,3-oxazol-2-yl)phenyl]-5-(furan-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B7634619.png)
![3-[(5-Pyridin-4-ylpyrazol-1-yl)methyl]benzonitrile](/img/structure/B7634627.png)
![[5-Chloro-2-(ethylamino)phenyl]-[4-(1,2,4-triazol-1-yl)piperidin-1-yl]methanone](/img/structure/B7634635.png)
![1-[2-(dimethylamino)-2-oxoethyl]-N-(2,4,6-trimethylpyridin-3-yl)triazole-4-carboxamide](/img/structure/B7634648.png)
![N-[[1-[6-(methylamino)pyrimidin-4-yl]pyrrolidin-2-yl]methyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7634654.png)
![N,3,6-trimethyl-N-(3,3,3-trifluoropropyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7634661.png)
![[2-(3,4-difluorophenyl)cyclopropyl]-[2-[5-(3-fluorophenyl)-1H-imidazol-2-yl]piperidin-1-yl]methanone](/img/structure/B7634686.png)

![1-[4-[(6-Bromoquinazolin-4-yl)amino]phenyl]piperidine-4-carboxamide](/img/structure/B7634700.png)
![1-[2-(4-Methylphenoxy)ethyl]pyrrolidine](/img/structure/B7634704.png)
